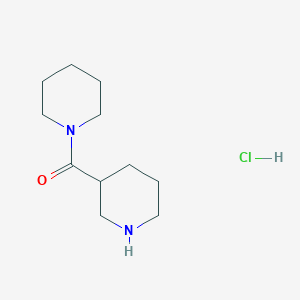

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Description

The exact mass of the compound Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidin-1-yl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRZREMQKAGMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383320 | |

| Record name | piperidino(3-piperidinyl)methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-83-8 | |

| Record name | piperidino(3-piperidinyl)methanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine nucleus is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is embedded in the structures of over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable building block in drug design.[1][2] This guide provides a detailed, mechanistically-grounded pathway for the synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, a versatile intermediate for further chemical exploration. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that inform a robust and scalable synthetic strategy.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, points to the amide bond as the most strategic disconnection. This C-N bond formation is one of the most fundamental and well-understood transformations in organic synthesis.

This disconnection reveals two primary building blocks: Piperidine and a derivative of Piperidine-3-carboxylic acid . The immediate challenge presented by this strategy is the presence of two nucleophilic secondary amine groups—one on each piperidine ring. The amine of piperidine is intended to act as the nucleophile, while the amine on the piperidine-3-carboxylic acid must be temporarily masked with a protecting group to prevent self-condensation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions, which dovetails conveniently with the final salt formation step.

Therefore, the forward synthesis will proceed via three key stages:

-

Amide Coupling: Reaction of N-Boc-piperidine-3-carboxylic acid with piperidine.

-

Deprotection: Removal of the Boc protecting group.

-

Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

The Core Synthesis Pathway: A Mechanistic Deep Dive

The cornerstone of this synthesis is the formation of the amide bond. While converting the carboxylic acid to a more reactive acyl chloride is a viable option, the use of coupling reagents is often preferred in modern synthesis due to milder reaction conditions and broader functional group tolerance.[3]

Activation of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring high temperatures that can degrade complex molecules. Therefore, the carboxyl group of N-Boc-piperidine-3-carboxylic acid must first be activated. This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. A common and cost-effective choice is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

-

The Role of EDC: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (piperidine).

-

The Synergy of HOBt: While the O-acylisourea intermediate can react directly with the amine, it is also prone to racemization (if the alpha-carbon is chiral) and can rearrange to a stable N-acylurea byproduct. HOBt acts as an activating agent that rapidly traps the O-acylisourea to form an HOBt-ester. This new intermediate is still highly reactive towards the amine but is less susceptible to side reactions, thereby improving reaction efficiency and yield.

The Synthesis Workflow Diagram

Caption: The two-stage synthesis pathway for the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All appropriate safety precautions should be taken.

Materials and Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| N-Boc-Piperidine-3-carboxylic Acid | C₁₁H₁₉NO₄ | 229.27 | Starting Material |

| Piperidine | C₅H₁₁N | 85.15 | Starting Material |

| EDC Hydrochloride | C₈H₁₈ClN₃ | 191.70 | Coupling Reagent |

| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | Additive |

| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| 4M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | Deprotection/Salt Formation |

| Diethyl Ether | C₄H₁₀O | 74.12 | Precipitation Solvent |

Step-by-Step Synthesis

Step 1: Amide Coupling to form tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate

-

To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq).

-

Add anhydrous dichloromethane (DCM) to create a solution with a concentration of approximately 0.2 M with respect to the starting acid.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring mixture. The DIPEA serves to neutralize the EDC hydrochloride and the HOBt, as well as the carboxylic acid, facilitating the reaction.

-

After 15 minutes of stirring at 0 °C, add piperidine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.

Step 2: Work-up and Purification of the Intermediate

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Each wash removes unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is crucial for removing the urea byproduct from EDC and any remaining impurities.[4]

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified intermediate from the previous step in a minimal amount of a suitable solvent like ethyl acetate or DCM.

-

Cool the solution to 0 °C.

-

Add a solution of 4M HCl in 1,4-dioxane (a 3-5 fold excess) dropwise. Vigorous gas evolution (CO₂) will be observed as the Boc group is cleaved.

-

Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

-

The hydrochloride salt product will often precipitate directly from the reaction mixture. If it does not, add diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a white or off-white solid.

General Laboratory Workflow

The following diagram outlines the logical flow of operations for this synthesis in a research environment.

Caption: A standard workflow for the synthesis and analysis of the target compound.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

-

Orthogonal Protection Strategy: The use of an acid-labile Boc group allows for its selective removal in the final step without affecting the newly formed, robust amide bond.

-

Reliable Coupling Chemistry: The EDC/HOBt coupling system is a well-established and highly reliable method for amide bond formation, with predictable outcomes and well-documented procedures for byproduct removal.[5][6]

-

In-Process Controls: The recommendation to monitor the reaction at each stage using standard analytical techniques (TLC, LC-MS) allows the researcher to validate the completion of each transformation before proceeding to the next step, preventing the carry-over of unreacted materials.

-

Crystalline Product: The final product is an ionic salt, which is typically a crystalline solid. This facilitates purification by filtration and washing and provides a product with improved stability and handling characteristics compared to the free base oil.

By adhering to this mechanistically sound and well-validated synthetic approach, researchers can confidently produce Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride with high purity and in good yield, providing a reliable supply of this valuable building block for drug discovery and development programs.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Piperidine Synthesis. DTIC. [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. PubChem. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

- Purification of piperidines.

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

-

Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

-

How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

-

piperidin-1-yl-thiophen-2-ylmethanone. Chemical Synthesis Database. [Link]

-

Phenyl(piperidin-3-yl)methanone. PubChem. [Link]

Sources

An In-Depth Technical Guide to Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride Derivatives and Analogs

This guide provides a comprehensive technical overview of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of this important class of piperidine-containing compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile building block in drug design. The piperidine nucleus is a key component in drugs targeting a wide range of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The inherent stability of the piperidine ring and its favorable pharmacokinetic properties contribute to its widespread use in the development of novel therapeutics.[1]

The Piperidin-1-yl(piperidin-3-yl)methanone core, characterized by two piperidine rings linked by a ketone functionality, represents a unique chemical space with significant potential for biological activity. This guide will delve into the synthesis, known biological targets, and structure-activity relationships of this intriguing class of molecules.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone and its derivatives primarily relies on the formation of a stable amide bond between a piperidine-3-carboxylic acid (nipecotic acid) derivative and a second piperidine molecule. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

General Amide Coupling Protocol

A representative protocol for the synthesis of the core scaffold involves the coupling of N-Boc-piperidine-3-carboxylic acid with piperidine, followed by deprotection of the Boc group.

Experimental Protocol: Synthesis of (Piperidin-1-yl)(piperidin-3-yl)methanone Hydrochloride

Step 1: Amide Coupling

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Collect the solid by filtration and dry under vacuum to obtain Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

Note: The choice of coupling reagent and reaction conditions may require optimization depending on the specific substrates and desired scale.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Piperidin-1-yl(piperidin-3-yl)methanone HCl.

Biological Activities and Potential Therapeutic Targets

Derivatives of the Piperidin-1-yl(piperidin-3-yl)methanone scaffold have shown promise in a variety of therapeutic areas, primarily through the inhibition of key enzymes involved in disease progression.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several studies have identified piperidine-based compounds as potent and reversible MAGL inhibitors.[3][4]

Table 1: In Vitro Activity of Phenyl(piperazin-1-yl)methanone Analogs as MAGL Inhibitors

| Compound | MAGL IC50 (µM) | Reference |

| 1 | 23.3 | [2] |

| 4 | 6.1 | [4] |

Note: Data for the core Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is not currently available in the cited literature.

The data in Table 1, while on a related piperazine scaffold, suggests that the methanone linkage is compatible with MAGL inhibition.[2][4] Further exploration of the piperidin-1-yl(piperidin-3-yl)methanone scaffold for MAGL inhibitory activity is a promising avenue for future research.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in numerous inflammatory and autoimmune diseases, as well as various cancers.[1] Hyperactivation of this pathway is a common feature in many pathological conditions.[5] Several small molecule inhibitors targeting the JAK/STAT pathway have been developed, and piperidine-containing compounds have emerged as a promising class of JAK inhibitors.

Table 2: In Vitro Antiproliferative Activity of a Meridianin Derivative Targeting the JAK/STAT3 Pathway

| Cell Line | Compound 6e IC50 (µM) | Reference |

| A549 (Lung Carcinoma) | 1.11 - 2.80 | [1] |

| DU145 (Prostate Carcinoma) | 1.11 - 2.80 | [1] |

Compound 6e, a meridianin derivative, has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the suppression of downstream gene expression and induction of apoptosis in cancer cell lines where STAT3 is constitutively active.[1] This highlights the potential for piperidine-based methanone derivatives to be developed as inhibitors of the JAK/STAT pathway.

Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKs).[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[6]

Piperidine-containing inhibitors can interfere with this pathway at various points. For instance, they can act as ATP-competitive inhibitors of the JAK kinase domain, preventing the phosphorylation of the receptor and STAT proteins. This effectively blocks the downstream signaling cascade.

Visualizing the JAK/STAT Signaling Pathway and Point of Inhibition

Caption: Inhibition of the JAK/STAT pathway by a piperidinyl-methanone derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the Piperidin-1-yl(piperidin-3-yl)methanone core are limited, general principles can be extrapolated from related piperidine-3-carboxamide and benzoylpiperidine derivatives.

-

Substitutions on the Piperidine Rings: Modifications to both piperidine rings can significantly impact activity. For N-arylpiperidine-3-carboxamides, the nature and position of substituents on the aryl ring are critical for anti-melanoma activity.[7]

-

The Amide Linker: The amide bond is a key structural feature. While generally stable, modifications to the groups flanking the carbonyl can influence potency and selectivity.

-

Conformational Constraints: The introduction of spirocycles or other rigidifying elements to the piperidine rings can lead to enhanced selectivity for specific biological targets.

Future SAR studies should focus on systematically exploring the chemical space around the Piperidin-1-yl(piperidin-3-yl)methanone scaffold to identify key structural features that govern activity against specific targets like MAGL and JAKs.

Conclusion and Future Directions

The Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride scaffold and its analogs represent a promising area for drug discovery. Their synthesis is accessible through established amide coupling methodologies, and related structures have demonstrated potent activity against clinically relevant targets such as MAGL and the JAK/STAT pathway.

Future research efforts should focus on:

-

Comprehensive Biological Screening: Evaluating the core scaffold and a library of its derivatives against a broad panel of biological targets to uncover novel activities.

-

Detailed SAR Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Investigating the precise molecular interactions of active compounds with their biological targets through techniques such as X-ray crystallography and computational modeling.

-

In Vivo Efficacy Studies: Progressing lead compounds into preclinical animal models to assess their therapeutic potential.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the Piperidin-1-yl(piperidin-3-yl)methanone class of compounds holds the potential to yield novel and effective therapeutics for a range of human diseases.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ACS Publications. Retrieved from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Publications. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

-

EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.). acta.fap.uni.lodz.pl. Retrieved from [Link]

-

Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

- A kind of preparation method of (S)-nipecotic acid. (n.d.). Google Patents.

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). PubMed. Retrieved from [Link]

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

(R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

-

The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. (2025). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. Retrieved from [Link]

-

Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

Leptin signaling via JAK/STAT and MAPK cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]

-

Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. (n.d.). PubMed. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Robust HPLC Method for the Analysis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

Abstract

This document provides a comprehensive guide to a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure quality and purity. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the ICH guidelines for analytical procedure validation. This guide is intended for researchers, scientists, and drug development professionals who require a detailed protocol and an understanding of the scientific rationale behind the method development.

Introduction: The Analytical Challenge

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a polar molecule containing two piperidine rings. The analysis of such polar compounds by traditional reversed-phase chromatography can be challenging due to poor retention on non-polar stationary phases.[1][2] This application note details a method that overcomes these challenges to provide reliable and reproducible results. The hydrochloride salt form of the molecule makes it water-soluble, which is advantageous for sample preparation. The primary goal of this method is to provide a straightforward and robust approach for the determination of purity and concentration of this compound in various sample matrices.

Chromatographic Principles and Method Development Rationale

The selection of the HPLC method parameters is critical for achieving a successful separation. Here, we delve into the reasoning behind the chosen conditions.

-

Reversed-Phase Chromatography: A C18 stationary phase is chosen for this method. While the analyte is polar, the alkyl chains of the C18 column provide sufficient hydrophobic interaction for retention, especially with a highly aqueous mobile phase.[3]

-

Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

-

Aqueous Buffer (pH control): The piperidine moieties in the analyte are basic. Controlling the pH of the mobile phase is crucial to ensure a consistent ionization state of the analyte, which in turn ensures reproducible retention times.[4] A phosphate buffer is selected due to its effectiveness in the desired pH range and its compatibility with UV detection. An acidic pH (around 2.5-3.5) is chosen to ensure the protonation of the piperidine nitrogens, which can lead to better peak shape and retention on a C18 column.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[5]

-

-

UV Detection: The amide chromophore in the molecule allows for detection using a UV-Vis detector. The optimal wavelength for detection should be determined by analyzing the UV spectrum of the compound, but a wavelength around 210 nm is a common starting point for compounds with limited chromophores.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the analyte. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure consistent protonation of the analyte.[6][7] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[5] |

| Gradient | Isocratic | For simplicity and robustness in routine analysis. A starting ratio of 95:5 (A:B) is recommended, with optimization as needed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and improved peak shape.[6][7] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detector | UV-Vis | Set at 210 nm or the wavelength of maximum absorbance. |

| Run Time | 10 minutes | Sufficient for elution of the analyte and any potential impurities. |

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

4.1.2. Standard Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 10 mg of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of the mobile phase (initial composition).

-

Bring the flask to volume with the mobile phase and mix thoroughly. This is the stock solution.

-

Further dilutions can be made from the stock solution to create calibration standards.

4.1.3. Sample Preparation

-

Accurately weigh an appropriate amount of the sample containing Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to achieve a final concentration within the calibration range.

-

Dissolve the sample in a suitable volume of the mobile phase.[5][8]

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

Sources

- 1. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. chromtech.com [chromtech.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. researchgate.net [researchgate.net]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sartorius.com [sartorius.com]

"Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride" dosage for cell culture

Application Note & Protocol Guide

Topic: Determining the Optimal In Vitro Dosage of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (PipM-HCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Novel Piperidine Scaffolds in Cell-Based Assays

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, particularly in oncology and neuroscience.[1] Its utility lies in its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing vectors for interacting with biological targets.[1] This guide focuses on a novel investigational compound, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, hereafter referred to as PipM-HCl.

Given its structure, PipM-HCl is hypothesized to function as a kinase inhibitor, a common mechanism for molecules containing the piperidinyl-methanone scaffold.[2] This application note provides a comprehensive, field-proven framework for researchers to determine the optimal dosage of PipM-HCl for cell culture experiments. It outlines the essential steps from reagent preparation to the execution of a dose-response study and subsequent data analysis, ensuring the generation of robust and reproducible results for downstream applications.

Section 1: Hypothesized Mechanism of Action

For the purpose of this guide, we will hypothesize that PipM-HCl is a selective inhibitor of MAPK-activated protein kinase 9 (MAPKAPK9). This kinase is implicated in cellular stress responses and inflammatory signaling pathways. Inhibition of MAPKAPK9 by PipM-HCl is predicted to block the phosphorylation of its downstream substrate, leading to a reduction in pro-inflammatory cytokine production. Understanding this putative mechanism is crucial for selecting appropriate cell lines and functional endpoints for your experiments.

Caption: Hypothesized signaling pathway inhibited by PipM-HCl.

Section 2: Reagent Preparation and Handling

Accurate and consistent compound preparation is the foundation of a reliable dose-response study. Improper handling can lead to issues like precipitation or degradation, invalidating experimental results.

2.1. Dissolving the Compound

PipM-HCl is a hydrochloride salt, which generally confers higher aqueous solubility. However, for cell-based assays, it is standard practice to first create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] This ensures complete dissolution and allows for precise serial dilutions into aqueous cell culture media.

-

Primary Solvent: 100% DMSO, cell culture grade.

-

Rationale: DMSO is a powerful solvent compatible with most cell culture applications at final concentrations below 0.5%.[4] High concentrations can be toxic, which is why a vehicle control is essential.

2.2. Protocol: Preparing a 10 mM Stock Solution

-

Calculate Required Mass: Determine the molecular weight (MW) of PipM-HCl. For this example, we will assume a MW of 250.7 g/mol .

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock:

-

Mass = 0.010 mol/L * 0.001 L * 250.7 g/mol = 0.002507 g = 2.51 mg

-

-

Weighing: Using an analytical balance, carefully weigh out 2.51 mg of PipM-HCl powder and place it in a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1 mL of 100% DMSO to the tube.

-

Mixing: Vortex the tube gently until the compound is completely dissolved. If dissolution is difficult, brief sonication or warming in a 37°C water bath can be employed, but ensure the compound is heat-stable.[3][5]

-

Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 3: Protocol for Determining Optimal Dosage (IC50)

The primary goal is to determine the concentration of PipM-HCl that inhibits a biological response by 50% (the IC50 value). We will use a cell viability assay as the endpoint, which measures the compound's cytotoxic or cytostatic effects. The Resazurin assay is a robust, fluorescence-based method that measures metabolic activity, a reliable indicator of cell viability.[6][7][8]

Caption: Experimental workflow for IC50 determination.

3.1. Materials

-

PipM-HCl 10 mM stock solution in DMSO

-

Appropriate cell line (e.g., THP-1, a human monocytic cell line)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

Sterile 96-well flat-bottom cell culture plates

-

Resazurin-based viability assay kit

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

3.2. Step-by-Step Methodology

-

Cell Seeding:

-

Culture cells to ~80% confluency using standard techniques.[9]

-

Harvest cells (e.g., using trypsin for adherent cells), centrifuge at 150-300 xg for 5 minutes, and resuspend in fresh medium.[10]

-

Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Crucial Control: Include wells with medium only (no cells) for background fluorescence measurement.[11]

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Dilution Series:

-

Prepare a 2X working solution for the highest concentration. For a final concentration of 100 µM, dilute the 10 mM stock 1:50 in complete medium (e.g., 4 µL stock + 196 µL medium) to get a 200 µM solution.

-

Perform serial dilutions in complete medium. A 1:2 (2-fold) dilution series is common. For example, add 100 µL of medium to 7 empty tubes. Transfer 100 µL from the 200 µM solution to the first tube (now 100 µM), mix, then transfer 100 µL to the second tube (now 50 µM), and so on.

-

Crucial Control: Prepare a 2X vehicle control solution containing the same DMSO concentration as the highest dose (e.g., if the 200 µM solution has 0.2% DMSO, the vehicle control is 0.2% DMSO in medium).

-

-

Cell Treatment:

-

Carefully remove the 100 µL of medium from the wells containing cells.

-

Add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

-

Add 100 µL of the 2X vehicle control solution to the "vehicle control" wells.

-

Add 100 µL of fresh medium to the "untreated control" wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

-

-

Resazurin Viability Assay:

-

Following the manufacturer's protocol, prepare the resazurin reagent. Typically, this involves adding the reagent at 10% of the culture volume (10 µL per 100 µL well).[12]

-

Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need optimization based on the metabolic rate of the cell line.[12]

-

Measure fluorescence on a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8]

-

Section 4: Data Analysis & Interpretation

Proper data analysis transforms raw fluorescence readings into a meaningful IC50 value.

4.1. Data Normalization

-

Subtract Background: Average the fluorescence readings from the "medium only" wells and subtract this value from all other readings.

-

Calculate Percent Viability: Normalize the data relative to your controls. The "untreated" or "vehicle control" wells represent 100% viability.

-

% Viability = (Fluorescence_Sample / Average_Fluorescence_Vehicle_Control) * 100

-

4.2. Sample Data Presentation

| Concentration (µM) | Log Concentration | Avg. Fluorescence (RFU) | % Viability |

| 100 | 2.00 | 1500 | 10.0 |

| 50 | 1.70 | 2250 | 15.0 |

| 25 | 1.40 | 4500 | 30.0 |

| 12.5 | 1.10 | 7500 | 50.0 |

| 6.25 | 0.80 | 11250 | 75.0 |

| 3.13 | 0.50 | 13500 | 90.0 |

| 1.56 | 0.19 | 14250 | 95.0 |

| 0 (Vehicle) | N/A | 15000 | 100.0 |

4.3. IC50 Calculation

-

Plot % Viability (Y-axis) against the log-transformed concentration of PipM-HCl (X-axis).

-

Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13][14]

-

The software will calculate the IC50, which is the concentration at which the curve passes through the 50% viability mark.[15][16]

References

-

Di Micco, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Available at: [Link]

-

ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Available at: [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

-

Prudêncio, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Bio-protocol. Available at: [Link]

-

PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. Available at: [Link]

-

Emulate Bio. (N.D.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

-

Labbox. (N.D.). Resazurin Cell Viability Assay. Available at: [Link]

-

ResearchGate. (2016). How to calculate IC50 for my dose response?. Available at: [Link]

-

Assay Genie. (N.D.). Cell Culture Guide - Techniques and Protocols. Available at: [Link]

-

GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

-

Rampazzo, E., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. Available at: [Link]

-

Kildegaard, H. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

-

GraphPad. (N.D.). How Do I Estimate the IC50 and EC50?. Available at: [Link]

-

Creative Bioarray. (N.D.). Resazurin Cell Viability Assay. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Cell culture protocol | Proteintech Group [ptglab.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. labbox.es [labbox.es]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

- 14. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Guide to the Characterization of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the characterization and validation of novel small molecules as chemical probes, using Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a representative, yet uncharacterized, compound. High-quality chemical probes are indispensable tools for dissecting complex biological systems and validating new drug targets.[1][2] However, the utility of a small molecule is entirely dependent on the rigorous characterization of its potency, selectivity, and mechanism of action.[3] This guide offers a systematic, multi-stage workflow, from initial physicochemical assessment and in silico analysis to phenotypic screening, target deconvolution, and ultimate validation. The protocols and principles outlined herein are designed to be broadly applicable, providing researchers with a self-validating system to confidently assess the potential of any new small molecule as a valuable tool for biological discovery.

Introduction: The Imperative for Rigorous Probe Validation

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a small molecule available from various chemical vendors but lacks significant characterization in the scientific literature regarding its biological activity. Therefore, it serves as an ideal candidate for illustrating the validation process from first principles. This guide will walk the researcher through the necessary steps to take an unknown compound and systematically build a case for its use as a chemical probe. The validation process can be conceptualized as a multi-pillar approach focusing on potency, target engagement, and selectivity within a relevant biological context.[1]

Stage 1: Foundational Characterization & Hypothesis Generation

Before any biological experiments are conducted, the fundamental chemical integrity and properties of the compound must be established. This stage ensures that any observed biological effects are attributable to the compound and not impurities or degradation products.

Physicochemical Property Analysis

A thorough analysis of the compound's physicochemical properties is the first step in its characterization.

| Property | Method(s) | Rationale & Importance |

| Identity & Purity | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Confirms the chemical structure and assesses purity. A purity of >95% is generally required for a chemical probe. |

| Solubility | Nephelometry, Kinetic Solubility Assays | Determines the maximum soluble concentration in aqueous buffers and cell culture media. Poor solubility can lead to compound precipitation and false-positive or -negative results. |

| Stability | HPLC-based assays over time in relevant buffers (e.g., PBS, cell media) | Assesses the compound's stability under experimental conditions. Degradation can lead to a loss of activity or the formation of new, active compounds. |

Protocol 2.1: Basic Solubility Assessment (Kinetic)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Dilute the DMSO solutions 1:100 into phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.

-

Incubation: Incubate the solutions at room temperature for 1-2 hours.

-

Visual Inspection & Nephelometry: Visually inspect for precipitation. Quantify turbidity using a nephelometer or a plate reader capable of measuring light scattering at ~650 nm. The highest concentration that remains clear is the approximate kinetic solubility.

Structural Analysis and In Silico Target Prediction

The structure of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride contains two piperidine rings linked by a ketone. This motif is present in many biologically active compounds.

-

Structural Alerts: The structure should be analyzed for the presence of "structural alerts" – substructures known to be associated with toxicity or non-specific activity.[7][8] While the core scaffold of this compound is not a common structural alert, this analysis is a crucial step for any novel molecule.[9][10]

-

In Silico Target Prediction: Computational tools can predict potential biological targets based on structural similarity to known ligands. This can help generate initial hypotheses.

| Tool | Principle | Example Application |

| SwissTargetPrediction | 2D/3D shape similarity to a library of known active ligands. | Predicts a ranked list of potential protein targets (e.g., GPCRs, kinases, enzymes). |

| ChEMBL | A database of bioactive molecules with drug-like properties. | Can be used to find compounds with similar structures and their known biological activities. |

Stage 2: Unbiased Phenotypic Screening & Target Deconvolution

If no clear target hypothesis emerges from in silico analysis, a phenotypic screen is the logical next step.[11] This approach identifies compounds that produce a desired biological effect in a cell-based or organismal model without a priori knowledge of the target.[12][13]

Designing and Executing a Phenotypic Screen

The choice of phenotypic assay depends on the research question. A common starting point is a broad cytotoxicity screen across a panel of diverse cell lines.

Protocol 3.1: High-Throughput Cell Viability Screen (e.g., using CellTiter-Glo®)

-

Cell Plating: Seed a panel of cell lines (e.g., NCI-60) in 96- or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Treatment: Perform a serial dilution of the compound stock (e.g., 10-point, 3-fold dilution starting from 100 µM). Add the compound dilutions to the cells. Include DMSO vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

-

Viability Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle controls and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A differential response across cell lines can provide clues about the compound's mechanism of action.

Target Deconvolution Workflow

A confirmed "hit" from a phenotypic screen necessitates the identification of its molecular target(s).[14] This is often the most challenging step in probe development.[15][16][17]

Diagram 3.2: General Workflow for Target Deconvolution

Caption: A workflow for identifying the molecular target of a phenotypic hit.

Protocol 3.2.1: Conceptual Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[15]

-

Probe Synthesis: Synthesize a derivative of the parent compound with a linker and an affinity tag (e.g., biotin). It is crucial to test that this new probe retains the biological activity of the parent compound.

-

Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the compound.

-

Incubation: Incubate the lysate with the immobilized probe. Include a competition control where the lysate is pre-incubated with an excess of the free, non-immobilized compound.

-

Wash and Elute: Wash away non-specific binders and then elute the proteins that are specifically bound to the probe.

-

Protein Identification: Identify the eluted proteins using SDS-PAGE and mass spectrometry.[15] Proteins that are present in the main sample but reduced or absent in the competition control are high-confidence candidate targets.

Stage 3: Target Validation and Selectivity Profiling

Once a candidate target is identified, the next critical phase is to validate the direct interaction and determine the probe's selectivity.[3][18]

Confirming Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in the complex environment of an intact cell.[19][20][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[22]

Diagram 4.1: The Principle of CETSA

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol 4.1: Western Blot-based CETSA

-

Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[23]

-

Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by high-speed centrifugation.

-

Western Blotting: Analyze the supernatant for the amount of soluble target protein using a specific antibody.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[23]

In Vitro Binding and Functional Assays

Direct binding can be quantified using biophysical methods, and functional consequences can be measured in biochemical assays.

| Assay Type | Technique | Information Gained |

| Binding Affinity | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantifies the binding affinity (K_d) and thermodynamics of the interaction with the purified target protein. |

| Functional Activity | Enzyme kinetics assays, reporter gene assays | Determines if the compound inhibits or activates the target protein and provides a measure of potency (IC₅₀ or EC₅₀). |

Selectivity Profiling

A good chemical probe should be selective for its intended target.[5] Selectivity is typically assessed by screening the compound against a panel of related proteins (e.g., all human kinases, all GPCRs from a specific family). The results help to identify potential off-targets that could confound experimental results.

Stage 4: Application in a Biological System

A fully validated probe can be used to investigate biology. The final step is to demonstrate that the probe's effect on a biological pathway is a direct consequence of its interaction with the intended target.

The Importance of Controls

-

Negative Control: A structurally similar but inactive analog of the probe is the ideal negative control. This helps to rule out off-target effects or effects due to the chemical scaffold itself.

-

Genetic Validation: The phenotype observed with the chemical probe should be mimicked by genetic knockdown (e.g., using siRNA or CRISPR) or knockout of the target protein.[1] Conversely, a mutation in the target that prevents probe binding should rescue the phenotype.[4]

Diagram 5.1: Logic of a Probe-based Pathway Interrogation

Caption: Validating a probe's on-target effect in a cellular context.

Conclusion

The journey from a novel molecule like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to a validated chemical probe is a rigorous, multi-step process. It requires a commitment to scientific integrity, the use of orthogonal validation methods, and a clear-eyed assessment of the data at each stage. By following the principles and protocols outlined in this guide, researchers can build a robust data package that either supports the advancement of a compound as a valuable tool for discovery or provides a clear rationale for its discontinuation. This systematic approach ensures that the chemical probes used by the scientific community are reliable, well-characterized, and capable of generating reproducible and meaningful biological insights.

References

-

Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

-

Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

-

Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]

-

Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Kostic, M., & Jones, L. H. (2016). Critical assessment of chemical probes. ACS Chemical Biology, 11(3), 574-578. [Link]

-

Ziegler, S., Pries V, W., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alarms about structural alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. Phenotypic screening – REVIVE [revive.gardp.org]

- 12. technologynetworks.com [technologynetworks.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 19. news-medical.net [news-medical.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride in Medicinal Chemistry

Introduction: The Promise of the Bis-Piperidine Methanone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs and investigational agents.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile template for three-dimensional molecular design.[1] The compound at the center of this guide, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, represents a unique bis-piperidine methanone structure. While specific biological data for this exact molecule is limited in publicly available literature, its structural motifs suggest significant potential as a chemical intermediate and a foundational scaffold for the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.[1][4]

These application notes will provide a comprehensive overview of the potential applications of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, drawing insights from the well-established roles of its constituent chemical moieties. We will present a plausible synthetic route, detailed protocols for in vitro evaluation, and a discussion of its potential as a building block in drug discovery campaigns.

Physicochemical Properties and Handling

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C₁₁H₂₁ClN₂O | [1] |

| Molecular Weight | 232.75 g/mol | [1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt |

| Storage | Store at 2-8°C, desiccated | Standard for amine hydrochlorides |

Handling Precautions: Standard laboratory safety protocols should be followed when handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

Synthetic Strategy: A Plausible Amide Coupling Approach

The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride can be logically approached through a standard amide bond formation reaction. This common and robust method in medicinal chemistry involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two commercially available or readily synthesizable piperidine starting materials: piperidine and piperidine-3-carboxylic acid.

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

This protocol outlines a general procedure for the amide coupling of piperidine-3-carboxylic acid and piperidine, followed by salt formation.

Materials:

-

Piperidine-3-carboxylic acid

-

Piperidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add piperidine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the free base of Piperidin-1-yl(piperidin-3-yl)methanone.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

Caption: Synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry

The bis-piperidine methanone scaffold can be envisioned as a versatile starting point for the development of novel therapeutic agents. The two piperidine rings offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Central Nervous System (CNS) Drug Discovery

The piperidine moiety is a well-established pharmacophore in numerous CNS-active drugs.[1] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it an attractive scaffold for targeting neurological and psychiatric disorders.

Potential Targets:

-

Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Substituted piperidines are known to modulate the activity of these key neurotransmitter transporters.[3]

-

Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of CNS disorders, and piperidine-containing compounds have shown high affinity for them.[5]

-

Muscarinic and Nicotinic Acetylcholine Receptors: The piperidine ring can serve as a bioisostere for the natural ligand acetylcholine.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to a target receptor using a radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., DAT, SERT, σ₁)

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT)

-

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (test compound)

-

Assay buffer (specific to the receptor)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

96-well filter plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Assay Setup: In a 96-well filter plate, add the assay buffer, cell membranes, and the radiolabeled ligand.

-

Competition Binding: Add varying concentrations of the test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

Anticancer Drug Discovery

Piperidine and its derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[4]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different checkpoints, preventing cancer cell division.

-

Inhibition of Angiogenesis: Some piperidine derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a structurally intriguing molecule with considerable untapped potential in medicinal chemistry. While direct biological data is currently scarce, its bis-piperidine methanone core provides a strong foundation for the design and synthesis of novel bioactive compounds. The protocols outlined in these application notes offer a starting point for researchers to explore the synthetic accessibility and biological profile of this compound and its derivatives. Further investigations into its activity against a broader range of biological targets are warranted and could lead to the discovery of new therapeutic agents for a variety of diseases.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

-

Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. PubMed. [Link]

-

Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

-

Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of bis-allylidene-4-piperidones analogues. TSI Journals. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

-

Bis(piperidin-1-yl)methanone. PubMed. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: A Senior Application Scientist

Date: January 24, 2026

Introduction: The Piperidine Scaffold and the Emergence of a Novel Research Chemical